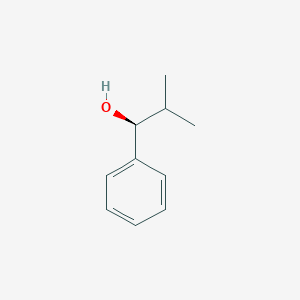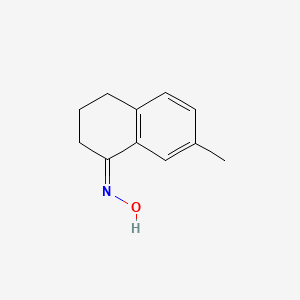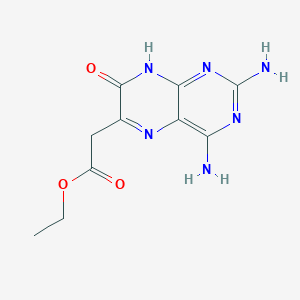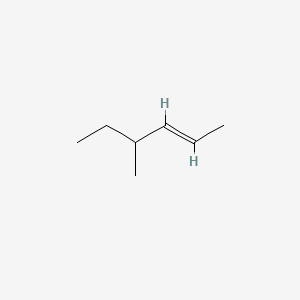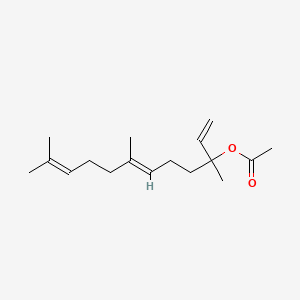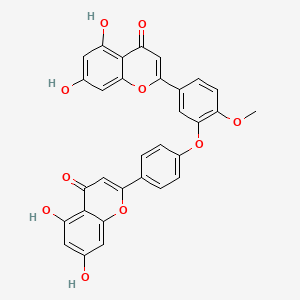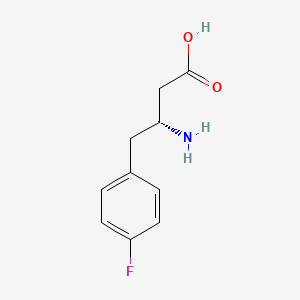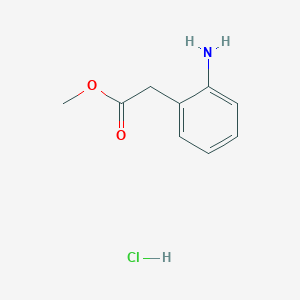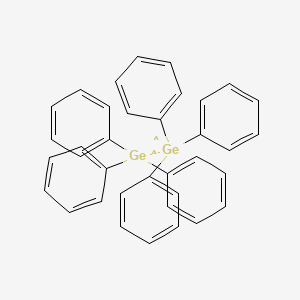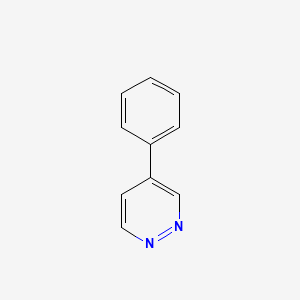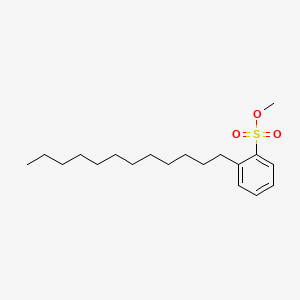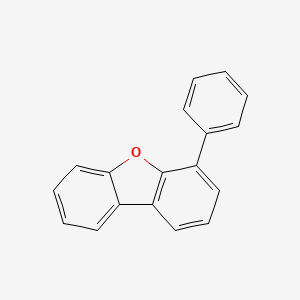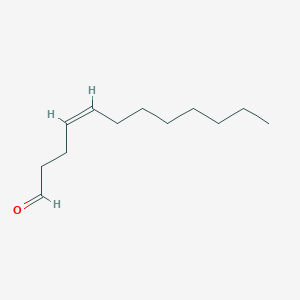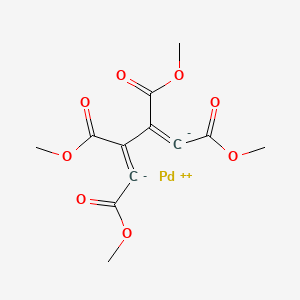
palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide
Overview
Description
Palladium(2+)(1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide: is a complex organometallic compound featuring palladium in the +2 oxidation state coordinated to a diene ligand with four methoxycarbonyl groups. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palladium(2+)(1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide typically involves the reaction of palladium(II) acetate with a suitable diene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and contamination. The use of a coordinating solvent, such as acetonitrile, can help stabilize the intermediate complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using palladium(II) acetate and diene precursors in continuous flow reactors. The process is optimized to maximize yield and purity while minimizing by-products and waste. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The palladium center can be oxidized to higher oxidation states, leading to the formation of palladium(IV) species.
Reduction: : Reduction reactions can reduce the palladium center to palladium(0), which is useful in catalytic cycles.
Substitution: : The ligands attached to the palladium center can be substituted with other groups, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: : Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
Oxidation: : Palladium(IV) compounds and oxo-palladium species.
Reduction: : Palladium(0) complexes and metal nanoparticles.
Substitution: : New organometallic compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions like the Suzuki and Sonogashira couplings. Its unique structure allows for efficient activation of substrates and facilitates the formation of carbon-carbon bonds.
Biology
In biological research, palladium(2+)(1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide is explored for its potential as a bioactive molecule. It can interact with biomolecules, such as enzymes and receptors, and may have applications in drug discovery and development.
Medicine
The compound's ability to act as a catalyst in organic synthesis makes it valuable in the production of pharmaceuticals. It can be used to synthesize complex drug molecules with high efficiency and selectivity.
Industry
In the industrial sector, this compound is utilized in the manufacture of fine chemicals and materials. Its catalytic properties are harnessed to improve reaction efficiency and reduce environmental impact.
Mechanism of Action
The mechanism by which palladium(2+)(1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide exerts its effects involves the coordination of the palladium center to substrates, facilitating bond formation or cleavage. The molecular targets and pathways involved depend on the specific reaction and application. For example, in catalytic cycles, the palladium center may undergo oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: : A common palladium(II) compound used in organic synthesis.
Palladium(0) complexes: : Used in various catalytic reactions, such as the Heck reaction.
Palladium(IV) compounds: : Less common but useful in specific oxidation reactions.
Uniqueness
Palladium(2+)(1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide stands out due to its unique ligand structure, which provides distinct reactivity and selectivity compared to other palladium compounds. Its ability to stabilize multiple oxidation states and facilitate diverse reactions makes it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
palladium(2+);tetramethyl buta-1,3-diene-1,2,3,4-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O8.Pd/c1-17-9(13)5-7(11(15)19-3)8(12(16)20-4)6-10(14)18-2;/h1-4H3;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMMRCCAUWPUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)[C-]=C(C(=[C-]C(=O)OC)C(=O)OC)C(=O)OC.[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O8Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392585 | |
| Record name | Palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35279-80-2 | |
| Record name | Palladium(2+) (1Z,3Z)-1,2,3,4-tetrakis(methoxycarbonyl)buta-1,3-diene-1,4-diide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


